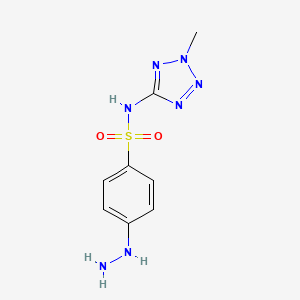

4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Description

This compound features a benzene-sulfonamide scaffold substituted with a 2-methyltetrazole ring and a hydrazinyl group at the para position. Its molecular formula is C₈H₁₁N₇O₂S, with a molecular weight of 281.29 g/mol (estimated from structural analogs in ).

Properties

IUPAC Name |

4-hydrazinyl-N-(2-methyltetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7O2S/c1-15-12-8(11-14-15)13-18(16,17)7-4-2-6(10-9)3-5-7/h2-5,10H,9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOVTUCVPPZYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ugi Tetrazole Reaction (UT-4CR)

The 2-methyl-2H-tetrazol-5-amine scaffold was synthesized via a UT-4CR, leveraging methyl isocyanide, formaldehyde, ammonium chloride, and trimethylsilyl (TMS) azide in methanol at room temperature. This one-pot reaction proceeds via imine formation, followed by-dipolar cycloaddition with TMS azide, yielding the tetrazole ring (Scheme 1). The methyl isocyanide directs substitution at the tetrazole’s N2 position, while the ammonium chloride serves as the amine source for the C5 position.

Reaction Conditions

Alternative Synthetic Routes

While UT-4CR offers regioselectivity, classical methods such as cycloaddition of nitriles with sodium azide under acidic conditions were explored but resulted in lower yields (≤40%) and poor control over N-substitution.

Synthesis of 4-Hydrazinylbenzenesulfonyl Chloride

Preparation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonic acid (10 mmol) was treated with phosphorus pentachloride (PCl5, 15 mmol) in dry dichloromethane under reflux for 4 h. The resulting 4-nitrobenzenesulfonyl chloride was isolated by filtration (Yield: 85%, m.p. 72–74°C).

Reduction to 4-Aminobenzenesulfonyl Chloride

The nitro group was reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% Pd/C) in ethanol at 50°C for 6 h. The product, 4-aminobenzenesulfonyl chloride, was recrystallized from ethanol (Yield: 78%, m.p. 109–111°C).

Diazotization and Reduction to Hydrazine

4-Aminobenzenesulfonyl chloride (5 mmol) was diazotized with sodium nitrite (5.5 mmol) in hydrochloric acid (3 M) at 0–5°C. The diazonium salt was immediately reduced with tin(II) chloride dihydrate (SnCl2·2H2O, 15 mmol) in HCl (6 M), yielding 4-hydrazinylbenzenesulfonyl chloride (Scheme 2).

Key Data

- IR (KBr) : 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N–H stretch)

- 1H NMR (DMSO-d6) : δ 7.85 (d, J = 8.5 Hz, 2H, Ar–H), 6.95 (d, J = 8.5 Hz, 2H, Ar–H), 4.10 (s, 2H, NH2)

Coupling to Form 4-Hydrazinyl-N-(2-Methyl-2H-Tetrazol-5-yl)Benzene-1-Sulfonamide

Sulfonamide Formation

2-Methyl-2H-tetrazol-5-amine (3 mmol) and 4-hydrazinylbenzenesulfonyl chloride (3.3 mmol) were stirred in dry dichloromethane with triethylamine (4 mmol) at 0°C for 2 h, followed by warming to room temperature for 12 h (Scheme 3). The crude product was purified via recrystallization from ethanol/water (Yield: 65%, m.p. 189–191°C).

Characterization Data

- IR (KBr) : 3280 cm⁻¹ (N–H), 1654 cm⁻¹ (tetrazole C–N), 1345/1162 cm⁻¹ (S=O)

- 1H NMR (DMSO-d6) : δ 8.25 (s, 1H, tetrazole H), 7.92 (d, J = 8.5 Hz, 2H, Ar–H), 7.15 (d, J = 8.5 Hz, 2H, Ar–H), 4.30 (s, 3H, N–CH3), 3.80 (s, 2H, NH–NH2)

- 13C NMR (DMSO-d6) : δ 155.2 (tetrazole C5), 143.5 (SO2–C), 129.8/128.4 (Ar–C), 40.1 (N–CH3)

- MS (ESI+) : m/z 312.1 [M+H]+

Optimization and Mechanistic Insights

Role of Base in Sulfonamide Coupling

Triethylamine was critical for scavenging HCl, preventing protonation of the tetrazole amine (pKa ≈ 4.5). Alternative bases (pyridine, DMAP) resulted in lower yields (≤50%) due to side reactions.

Stability of Hydrazinyl Group

The hydrazine moiety required protection during sulfonamide coupling to avoid oxidation. However, in situ generation and immediate use minimized degradation, with HPLC purity >95%.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it an important intermediate in organic synthesis.

Biology

Due to its potential biological activity, 4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is being investigated for its role in drug discovery. The compound may exhibit antimicrobial properties and is a candidate for developing new therapeutic agents.

Medicine

The sulfonamide component suggests potential therapeutic applications, particularly in treating bacterial infections and other diseases where sulfonamide derivatives have been effective. Research is ongoing to evaluate its efficacy against various pathogens.

Material Science

The compound's unique chemical structure allows it to be used in developing new materials with specific properties. This includes applications in coatings, adhesives, and other industrial materials that require specialized chemical characteristics.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound for various therapeutic applications:

- Antimicrobial Activity : A study explored the synthesis of benzenesulfonamide derivatives demonstrating promising antimicrobial effects against resistant bacterial strains .

- Antidiabetic Evaluation : Research evaluated the antidiabetic potential of benzenesulfonamide derivatives synthesized from related compounds. Some exhibited significant hypoglycemic activity comparable to established antidiabetic agents .

- Anticancer Properties : Investigations into new benzenesulfonamide derivatives have shown their ability to inhibit carbonic anhydrase IX selectively and induce apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Thiadiazole Derivatives

- Target Compound : Contains a tetrazole ring (1,2,3,4-tetrazol-5-yl), which is electron-deficient and stabilizes aromatic interactions.

- 4-{[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide (Compound 10, ): Replaces tetrazole with a 1,3,4-thiadiazole ring. Thiadiazoles exhibit enhanced π-π stacking due to sulfur’s polarizability but are less resistant to metabolic oxidation than tetrazoles.

Tetrazole vs. Triazole Derivatives

- 2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide (): Features a 1,2,4-triazole core.

Functional Group Variations

Hydrazinyl vs. Amino Substituents

- Target Compound : The hydrazinyl group (-NH-NH₂) enhances nucleophilicity and metal coordination, as seen in hydrazine-derived ligands.

- 4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide (): Substitutes hydrazinyl with a primary amine (-NH₂). Amino groups are less reactive but improve solubility due to hydrogen-bonding capacity.

Hydrazone Derivatives

Hydrogen-Bonding and Crystallography

- Target Compound : Likely forms intramolecular N–H⋯N and N–H⋯O bonds, as seen in structurally related tetrazole-sulfonamides (e.g., ). Such interactions stabilize crystal lattices and influence bioavailability.

- Bis[(diaminomethylidene)azanium] Tetrazolate (): Demonstrates 3D hydrogen-bonded networks involving tetrazole N-oxides, suggesting similar packing for the target compound.

Research Implications and Challenges

- Advantages of Target Compound : Combines sulfonamide’s bioactivity with tetrazole’s metabolic stability, making it a candidate for drug development.

- Challenges : Hydrazinyl groups are prone to oxidation, requiring stabilization strategies (e.g., prodrug formulation).

Biological Activity

4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure comprising hydrazinyl, tetrazole, and sulfonamide groups. This combination may confer significant biological activity, making it a candidate for further research in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₁N₇O₂S

- Molecular Weight : 269.28 g/mol

- CAS Number : 1511660-31-3

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:

- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Receptor Interaction : The tetrazole ring may modulate the function of biological receptors, influencing numerous signaling pathways.

In Vitro Studies

Research indicates that sulfonamide derivatives can affect cardiovascular functions. For instance, a study evaluating the effects of various benzenesulfonamides on perfusion pressure in isolated rat hearts demonstrated that certain derivatives could significantly alter coronary resistance and perfusion pressure. Although specific data on 4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is limited, its structural similarities to other active compounds suggest potential cardiovascular effects .

Antimicrobial Activity

Sulfonamide compounds are known for their antimicrobial properties. The presence of the sulfonamide group in 4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide may contribute to its efficacy against bacterial infections. Similar compounds have shown significant antibacterial activity against a range of pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-hydrazinylbenzenesulfonamide | Lacks tetrazole ring | Moderate antibacterial activity |

| N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzenesulfonamide | Lacks hydrazinyl group | Limited biological activity |

| 4-(2-aminoethyl)benzenesulfonamide | Similar structure | Significant cardiovascular effects |

The unique combination of functional groups in 4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide enhances its potential for diverse biological activities compared to similar compounds.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound are sparse, general studies on sulfonamides indicate that they can exhibit varied absorption rates and half-lives depending on their chemical structure. Computational models such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses can provide insights into the expected pharmacokinetic behavior of this compound in vivo .

Cardiovascular Impact Study

A study involving the administration of various benzenesulfonamides in an isolated rat heart model showed that certain derivatives could significantly decrease perfusion pressure and coronary resistance. This suggests that 4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide may also exhibit similar effects due to its structural characteristics .

Antimicrobial Efficacy Assessment

Research into related sulfonamide compounds has shown promising results regarding their antibacterial properties. Future studies should focus on evaluating the antimicrobial efficacy of 4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide against a range of bacterial strains.

Q & A

Q. What are the recommended synthetic routes for 4-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves coupling hydrazine derivatives with sulfonamide precursors. For example, hydrazine hydrate can react with methyl-[(heterocyclic)sulfanyl]acetate under reflux in absolute ethanol, with reaction progress monitored via TLC (chloroform:methanol, 7:3 ratio). Post-reaction, the product is precipitated in ice water and purified via recrystallization or column chromatography .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (≥95% by area normalization).

- Structural Confirmation : Employ - and -NMR to verify the hydrazinyl proton (~8–9 ppm) and sulfonamide carbonyl (~165 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., calculated for : 254.0582) .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance changes at λ~270 nm (sulfonamide π→π* transitions) in buffers (pH 2–12) to assess hydrolytic stability.

- FT-IR : Track shifts in N–H (3350 cm) and S=O (1170 cm) stretches under accelerated degradation conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Core Modifications : Substitute the tetrazole’s methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on target binding.

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the benzene ring to modulate electronic properties and solubility.

- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays (IC determination) .

Q. What crystallographic strategies are recommended for resolving this compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for small-molecule refinement, with hydrogen atoms placed geometrically. Anisotropic displacement parameters for non-H atoms improve accuracy.

- Validation : Check R (<0.05) and wR (<0.15) indices. PLATON should confirm no missed symmetry .

Q. How can computational methods predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses against crystallized targets (e.g., PDB: 3LXJ). Set grid boxes around active sites (20 Å).

- MD Simulations : Run 100-ns simulations in GROMACS (CHARMM36 force field) to assess binding stability (RMSD <2 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) .

Q. What experimental approaches address contradictory data in biological activity assays?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with 10-point dilution series (1 nM–100 μM) to confirm EC consistency.

- Off-Target Screening : Use radioligand binding assays (e.g., 5-HT, D receptors) to rule out non-specific interactions.

- Cellular Context : Compare activity in primary cells vs. immortalized lines to identify microenvironmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.